1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-ethoxyphenyl)sulfonyl)-1,4-diazepane
Description
Historical Development of 1,4-Diazepane Research
The 1,4-diazepane scaffold traces its origins to late 19th-century heterocyclic chemistry, with the first reported synthesis of hexahydro-1,4-diazepine (homopiperazine) in 1899. However, its pharmacological significance emerged in the mid-20th century through Leo Sternbach’s serendipitous discovery of benzodiazepines. Sternbach’s work at Hoffmann-La Roche led to the 1960 introduction of chlordiazepoxide (Librium), followed by diazepam (Valium) in 1963, which dominated clinical use for anxiety and muscle spasms. These breakthroughs highlighted the 1,4-diazepine ring’s versatility, spurring systematic exploration of saturated analogs like 1,4-diazepanes to improve metabolic stability and reduce sedative side effects.
Modern synthetic advancements, such as multicomponent reactions (MCRs), enabled efficient access to diverse 1,4-diazepane derivatives. For instance, one-pot MCR strategies reduced synthetic steps while introducing substituents at positions 1, 2, and 4. Concurrently, enzymatic methods like imine reductase-catalyzed reductive amination provided enantioselective routes to chiral 1,4-diazepanes, critical for targeting stereospecific biological receptors. These innovations positioned 1,4-diazepanes as privileged structures in central nervous system (CNS) and antimicrobial drug discovery.
Structural Significance of the 1,4-Diazepane Seven-Membered Ring
The 1,4-diazepane ring combines conformational flexibility with moderate rigidity, enabling optimal interactions with biological targets. X-ray crystallography of homopiperazine reveals a chair-like conformation with nitrogen lone pairs oriented antiperiplanar, facilitating hydrogen bonding and metal coordination. This geometry allows substituents at positions 1 and 4 to occupy distinct spatial regions, a feature exploited in dual-functionalized derivatives like 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-ethoxyphenyl)sulfonyl)-1,4-diazepane.
Table 1: Key Physicochemical Properties of 1,4-Diazepane Derivatives
The seven-membered ring’s intermediate lipophilicity (clogP ~1.5–2.5) and low polar surface area (~50 Ų) enhance blood-brain barrier penetration, making it suitable for CNS targets. Substituents like sulfonamides further modulate solubility and electrostatic interactions, as seen in dual-sulfonamide functionalized variants.
Pharmacophore Evolution of Imidazolylsulfonyl-Diazepane Derivatives
The integration of imidazole and sulfonamide groups into 1,4-diazepanes represents a strategic pharmacophoric evolution. Imidazole contributes to π-π stacking and hydrogen bonding via its aromatic nitrogen atoms, while sulfonamides introduce strong electron-withdrawing effects and metabolic stability. For example, substituting position 1 with a 1,2-dimethylimidazol-4-ylsulfonyl group enhances affinity for adenosine receptors, as demonstrated in related analogs.
The 4-ethoxyphenylsulfonyl moiety at position 4 extends hydrophobicity and π-system interactions, potentially improving selectivity for protein kinases or G-protein-coupled receptors. This dual-functionalization strategy mirrors trends in kinase inhibitor design, where sulfonamides act as ATP-binding pocket anchors. Enzymatic synthesis methods, such as imine reductase-catalyzed asymmetric amination, further enable stereocontrol at position 2, critical for optimizing target engagement.
Contextualizing Dual-Sulfonamide Functionalized Heterocycles
Dual-sulfonamide functionalization in 1,4-diazepanes is a rare but impactful design choice. Sulfonyl groups introduce two key attributes:
- Enhanced Electrostatic Complementarity : The sulfonamide’s tetrahedral geometry and high dipole moment improve interactions with polar enzyme active sites, as observed in carbonic anhydrase inhibitors.
- Metabolic Resistance : Sulfonamides resist oxidative degradation by cytochrome P450 enzymes, prolonging half-life compared to alkyl or ester substituents.
The compound 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-ethoxyphenyl)sulfonyl)-1,4-diazepane exemplifies this approach. The 1,2-dimethylimidazole sulfonyl group likely serves as a hydrogen bond acceptor, while the 4-ethoxyphenyl sulfonyl moiety provides hydrophobic bulk for van der Waals interactions. Synthetic routes to such derivatives often employ imidazole-1-sulfonyl azide reagents for efficient diazo transfer, enabling rapid diversification of sulfonamide substituents.
Table 2: Synthetic Methods for Sulfonamide-Functionalized 1,4-Diazepanes
This dual-functionalization strategy aligns with broader medicinal chemistry goals of balancing potency, selectivity, and pharmacokinetics in heterocyclic drug candidates.
Properties
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)sulfonyl-4-(4-ethoxyphenyl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S2/c1-4-27-16-6-8-17(9-7-16)28(23,24)21-10-5-11-22(13-12-21)29(25,26)18-14-20(3)15(2)19-18/h6-9,14H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGKIQDMXQKXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-ethoxyphenyl)sulfonyl)-1,4-diazepane is a complex organic compound characterized by its unique structural features, including an imidazole ring and a diazepane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and anti-inflammatory agent.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Chemical Formula | CHNOS |
| Molecular Weight | 330.37 g/mol |
| CAS Number | 1949816-48-1 |
| IUPAC Name | 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-ethoxyphenyl)sulfonyl)-1,4-diazepane |
The biological activity of this compound is largely attributed to its structural components. The sulfonyl groups enhance the compound's reactivity and solubility, potentially increasing its pharmacological properties. The imidazole and diazepane rings are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Biological Activities
Preliminary studies indicate that this compound may exhibit significant biological activities:
- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. Research has shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation.
- Antimicrobial Properties : Compounds with imidazole rings are often associated with antimicrobial activity. Studies suggest that this compound may disrupt microbial cell membranes or interfere with metabolic processes .
- Anti-inflammatory Effects : The presence of the sulfonyl group suggests potential anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of related diazepane derivatives, researchers found that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines. Specifically, these compounds were effective in inducing apoptosis via caspase-dependent pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of imidazole-containing compounds. The results demonstrated that these compounds effectively inhibited the growth of several pathogenic bacteria and fungi, suggesting a broad spectrum of antimicrobial activity .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-ethoxyphenyl)sulfonyl)-1,4-diazepane:
- Kinase Inhibition : Studies indicate that this compound may act as a kinase inhibitor, which is significant for developing targeted cancer therapies. Kinases play crucial roles in cell signaling and proliferation.
- Binding Affinity Studies : Molecular docking simulations have suggested that the compound binds effectively to specific enzyme targets, indicating potential for further development as a therapeutic agent.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest significant potential in medicinal chemistry:
- Enzyme Inhibition : The sulfonyl groups can interact with active sites on enzymes, potentially inhibiting their activity. This property is particularly relevant for developing drugs targeting specific biochemical pathways.
- Antimicrobial Activity : Compounds containing imidazole and diazepane structures have been shown to exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
Biological Research
In biological studies, the compound serves as a model for investigating:
- Drug Design : Its structural features allow researchers to explore modifications that could enhance efficacy or selectivity against specific targets.
- Mechanism of Action Studies : Understanding how this compound interacts with biological molecules can provide insights into its pharmacological effects.
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Polymer Development : Its sulfonyl groups can be utilized in creating polymers with tailored properties for specific applications.
- Catalysis : The compound may serve as a catalyst or catalyst precursor in organic reactions due to its ability to facilitate chemical transformations.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus with an IC50 value of 24 nM against farnesyltransferase . |
| Study 2 | Enzyme Inhibition | Investigated the inhibition of specific enzymes by the compound, highlighting its potential as a therapeutic agent . |
| Study 3 | Polymer Applications | Explored the use of sulfonyl-containing compounds in developing new materials with enhanced mechanical properties . |
Comparison with Similar Compounds
Core Structure Variations
- Triazole-based sulfonyl derivatives (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone): These compounds replace the diazepane core with a triazole ring.
- Nitroimidazole derivatives (e.g., 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols): The presence of a nitro group on the imidazole ring introduces strong electron-withdrawing effects, which may increase reactivity in redox environments. In contrast, the dimethylimidazole sulfonyl group in the target compound likely offers better stability under physiological conditions .
Substituent Variations
- Thiophene-3-carbonyl vs. 4-ethoxyphenyl sulfonyl :
The thiophene carbonyl group in the analog (CAS: 1904152-97-1) introduces a heteroaromatic system with moderate electron density, whereas the 4-ethoxyphenyl sulfonyl group in the target compound combines electron-donating (ethoxy) and electron-withdrawing (sulfonyl) effects. This duality may optimize interactions with hydrophobic and polar binding pockets in biological targets .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is outlined below:
*Calculated based on structural modifications from .
Research Findings and Implications
- Triazole Analogs : Demonstrated activity against fungal pathogens, attributed to sulfonyl-mediated disruption of ergosterol biosynthesis. However, their rigid triazole core may limit binding to flexible active sites .
- Nitroimidazole Derivatives : Exhibited antiparasitic activity but faced challenges with nitro group toxicity. The absence of a nitro group in the target compound may mitigate such risks .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
